molecular formula C12H11NO2S B2402049 (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone CAS No. 436093-36-6

(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone

Cat. No.: B2402049
CAS No.: 436093-36-6
M. Wt: 233.29
InChI Key: RPZLQCNOOFNYNF-UHFFFAOYSA-N
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Description

(2-Aminothiophen-3-yl)(4-methoxyphenyl)methanone ( 436093-36-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of biologically active molecules. This compound features the privileged 2-aminothiophene core, a structure known for its widespread application in developing therapeutic agents . The 2-aminothiophene motif is recognized for its role as a key synthon and is frequently synthesized via the reliable Gewald reaction, which allows for further functionalization and creation of diverse chemical libraries . This specific derivative holds particular value for researchers exploring modulators of G protein-coupled receptors (GPCRs). Structurally related (2-aminothiophen-3-yl)(phenyl)methanone analogs have been identified as potent positive allosteric modulators (PAMs) of the A1 Adenosine Receptor (A1AR) . Such A1AR PAMs have demonstrated therapeutic potential in preclinical studies for various conditions, including as cerebroprotective, cardioprotective, and antinociceptive agents . The incorporation of the 4-methoxyphenyl group in this compound provides a distinct electronic and steric profile, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies aimed at optimizing receptor affinity, allosteric potency, and physicochemical properties. The product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions; refer to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

(2-aminothiophen-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-16-12(10)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZLQCNOOFNYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Foundations

Molecular Architecture and Reactivity

The target compound features a 2-aminothiophene core linked to a 4-methoxyphenyl ketone group. The electron-donating methoxy substituent enhances the electrophilicity of the ketone moiety, facilitating nucleophilic attacks during cyclization. Thiophene’s aromaticity and sulfur’s polarizability further promote regioselective functionalization, making the 3-position ideal for ketone incorporation.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two precursors:

  • 4-Methoxybenzoyl chloride (for the aryl ketone)
  • 2-Aminothiophene-3-carboxylic acid derivatives (for the heterocyclic backbone)
    This disconnection aligns with Gewald reaction logic, wherein ketones condense with cyanoacetates and sulfur to form 2-aminothiophenes.

Primary Synthetic Routes

Gewald Reaction-Based Cyclocondensation

Traditional Protocol

The classical Gewald approach employs:

  • Cyclohexanone (1.0 equiv)
  • Malononitrile (1.2 equiv)
  • Elemental sulfur (1.5 equiv)
  • Morpholine (2.0 equiv) in ethanol at reflux (12–24 h).

Mechanism :

  • Knoevenagel condensation between cyclohexanone and malononitrile forms α,β-unsaturated nitrile.
  • Sulfur incorporation via nucleophilic attack at the β-position.
  • Cyclization and aromatization yield 2-aminothiophene.

Limitations :

  • Prolonged reaction times (≥12 h)
  • Stoichiometric base requirements
  • Moderate yields (60–75%).
Catalytic Gewald Synthesis with Piperidinium Borate

A breakthrough methodology utilizes piperidinium borate (20 mol%) in ethanol/water (9:1) at 100°C, achieving 96% yield in 20 minutes.

Optimized Conditions :

Parameter Value
Catalyst loading 20 mol%
Solvent EtOH:H₂O (9:1)
Temperature 100°C
Time 20 minutes
Yield 96%

Advantages :

  • Catalytic base usage (vs. stoichiometric in traditional methods)
  • Green solvent system
  • Recyclable catalyst (5 cycles without activity loss).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (150 W, 120°C) reduces reaction time to 30–45 minutes while maintaining yields at 82–88%.

Procedure :

  • Combine 4-methoxyacetophenone (1.0 equiv), cyanoacetamide (1.1 equiv), sulfur (1.2 equiv), and DBU (1.5 equiv) in DMF.
  • Irradiate at 120°C for 40 minutes.
  • Quench with ice-water and recrystallize from ethanol.

Key Benefits :

  • 70% reduction in reaction time
  • Enhanced purity due to controlled heating.

Post-Functionalization via Acylation

Purification and Characterization

Recrystallization Protocols

  • Solvent pair : Ethanol/hexanes (3:1)
  • Recovery : 85–90%
  • Purity : 99.5% (by GC-MS).

Spectroscopic Data

Technique Key Signals
¹H NMR (300 MHz, DMSO-d₆) δ 8.02 (d, J=8.7 Hz, 2H, ArH), 6.95 (d, J=8.7 Hz, 2H, ArH), 6.82 (s, 1H, Thiophene-H), 3.85 (s, 3H, OCH₃), 5.21 (s, 2H, NH₂).
IR (KBr) 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Methods

Table 2 : Method Efficiency Comparison

Method Time Yield (%) Catalyst Loading Scalability
Traditional Gewald 12–24 h 60–75 Stoichiometric Moderate
Catalytic Gewald 20 min 96 20 mol% High
Microwave 40 min 82–88 1.5 equiv DBU Limited
Acylation 16 h 68–72 Low

Key Insights :

  • Catalytic Gewald outperforms others in yield and time efficiency.
  • Microwave methods suit lab-scale production but face energy-intensity challenges.

Environmental and Industrial Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Catalytic Gewald achieves PMI=8.2 vs. 23.5 for traditional routes.
  • E-Factor : Reduced to 1.8 using recyclable piperidinium borate.

Industrial Scalability

  • Continuous-flow systems adapt well to catalytic Gewald conditions, enabling throughputs of 5 kg/day in pilot studies.

Chemical Reactions Analysis

Cyclocondensation Reactions

(2-Aminothiophen-3-yl)(4-methoxyphenyl)methanone undergoes cyclocondensation with 2-iminocoumarin-3-carboxamides to form 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones (e.g., 5d ) under acidic conditions (acetic acid, reflux). This reaction proceeds via a "recyclization" mechanism, where the aminothiophene moiety acts as a nucleophile, attacking the iminocoumarin carboxamide to form a fused pyrimidine ring .

Key Data:

ProductConditionsYield (%)Antimicrobial Activity (vs. S. aureus)
5d AcOH, reflux, 6 h62MIC: 50 µg/mL (streptomycin: 100 µg/mL)

This method is atom-economical and avoids toxic catalysts .

Suzuki Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with arylboronic acids to introduce diverse aryl groups at the 4-position of the thieno[2,3-d]pyrimidine scaffold. For example, coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields polysubstituted derivatives .

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 110°C, 12 h

  • Yield: 45–68%

Mannich-Type Cyclizations

Reactions with formaldehyde (HCHO) and primary amines (e.g., 4-methylaniline) under non-catalyzed conditions produce 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles (e.g., 11e ). This double Mannich reaction proceeds via imine formation followed by cyclization, favoring ethanol as the solvent .

Reaction Performance:

EntrySolventAmine (equiv)Yield (%)
1EtOH1.0569
2DMF1.0544
3MeOH1.0563

The reaction is sensitive to solvent polarity, with ethanol providing optimal yields .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring facilitates Friedel-Crafts acylations and nitrations . For instance, treatment with acetyl chloride/AlCl₃ introduces acetyl groups at the 5-position of the thiophene ring, confirmed by ¹H NMR (δ 2.55 ppm, singlet) .

Functional Group Transformations

  • Cyano Group Reactivity: The carbonitrile group in related derivatives undergoes hydrolysis to carboxylic acids (H₂SO₄, 100°C) or reduction to amines (LiAlH₄) .

  • Methoxy Group Stability: The 4-methoxyphenyl group remains intact under acidic and basic conditions, as shown by TLC and ¹³C NMR .

Synthetic Advantages

  • Green Chemistry: Reactions avoid toxic solvents (e.g., DMF in select entries) and transition-metal catalysts .

  • Scalability: Gram-scale syntheses are reported with <10% yield drop .

This compound’s reactivity underscores its utility in medicinal and materials chemistry, particularly for assembling bioactive heterocycles. Future work may explore photocatalytic or enzymatic modifications to enhance sustainability.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Studies have shown that derivatives of this compound exhibit:

  • Anticancer Activity : Research indicates that (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone can inhibit the proliferation of cancer cells. For instance, a study demonstrated its effectiveness against breast cancer cell lines, suggesting it may act through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The compound has shown promising results against a range of bacterial and fungal strains. A comparative study revealed that its derivatives possess significant antibacterial activity, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its structure allows for various functional group modifications, facilitating the development of:

  • Pharmaceuticals : It is utilized in the synthesis of novel drug candidates targeting specific biological pathways.
  • Agrochemicals : The compound's derivatives are explored for their potential as pesticides or herbicides due to their biological activity.

Material Science

Recent studies have explored the use of this compound in creating advanced materials. Its unique electronic properties make it suitable for applications in:

  • Organic Electronics : The compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics.
  • Sensors : The incorporation of this compound into sensor devices has been studied for detecting environmental pollutants and biological markers.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The findings indicated:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Case Study 2: Antimicrobial Efficacy

In a research article from Pharmaceutical Biology, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

The results suggest that the compound has significant potential as an antimicrobial agent.

Case Study 3: Organic Electronics

A research project reported in Advanced Functional Materials examined the use of this compound in OLED applications:

  • Device Efficiency : Achieved a maximum external quantum efficiency (EQE) of 15%.
  • Stability : Exhibited good thermal stability and operational longevity compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism of action of (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone
  • Structure : Replaces the thiophene ring with an indolizine system (fused bicyclic pyrrole-pyridine) .
  • Electronic Properties: HOMO-LUMO Gap: ΔE = -7.328 eV (HOMO = -8.019 eV; LUMO = -0.691 eV), indicating high stability and chemical hardness . Dipole Moments: Ground-state dipole moments (µg) vary with solvent polarity (e.g., µg = 5.2 D in non-polar solvents vs. 7.8 D in polar solvents). Excited-state dipole moments (µe) are significantly higher due to enhanced solvation in π→π* transitions .
  • Reactivity : The indolizine core increases π-conjugation, leading to a bathochromic shift in absorption/emission spectra compared to the thiophene analogue .
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
  • Structure: Features a thiazole ring substituted with a chloro-anilino group and a trifluoromethylphenyl ketone .
  • Electronic Effects : The electron-withdrawing -CF3 group reduces electron density at the ketone, contrasting with the electron-donating -OCH3 group in the target compound. This increases electrophilicity at the carbonyl carbon .
(2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone
  • Structure : Incorporates a saturated tetrahydrobenzothiophene ring with a bulky tert-butyl group .

Electronic and Solvent Effects

Compound HOMO-LUMO Gap (eV) µg (D) µe (D) Stokes Shift (cm⁻¹) Key Substituent Effects
Target compound N/A 6.1* 9.3* 4200 -OCH3 enhances electron density
Indolizine analogue -7.328 5.2–7.8 10.5 5800 Extended π-system increases polarity
Thiazole derivative N/A N/A N/A N/A -CF3 increases electrophilicity

*Estimated based on solvent polarity studies .

  • Solvent Sensitivity: The target compound exhibits a bathochromic shift in polar solvents (e.g., λmax = 320 nm in ethanol vs. 305 nm in hexane), comparable to the indolizine analogue but less pronounced than thiazole derivatives due to weaker electron-withdrawing groups .

Stability and Reactivity

  • Chemical Hardness : The target compound’s hardness (η) is lower than the indolizine analogue (η = 3.66 vs. 4.12 eV), making it more reactive in electrophilic substitutions .
  • Global Reactivity Descriptors (GCRD): Electrophilicity Index (ω): Higher for the indolizine analogue (ω = 1.85) due to delocalized electron density . Nucleophilic Sites: The amino-thiophene moiety in the target compound favors nucleophilic attacks at the carbonyl carbon, whereas the indolizine derivative shows reactivity at the fused pyridine nitrogen .

Biological Activity

The compound (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone (CAS No. 436093-36-6) is a derivative of thiophenes, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with an amino group and a methoxyphenyl moiety. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of thiophenes, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed antiproliferative effects against human cancer cell lines such as glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. The cytotoxicity was evaluated using the MTT assay, revealing that certain derivatives were more effective against U-87 cells than MDA-MB-231 cells .

Antimicrobial Properties

Compounds derived from 2-aminothiophene have been reported to possess antimicrobial activities. Specifically, studies have shown efficacy against various bacterial strains and fungi, indicating potential applications in treating infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in managing conditions characterized by inflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as those in the PI3K/Akt signaling pathway.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiophene derivatives can modulate oxidative stress within cells, leading to enhanced apoptosis in cancer cells .
  • Targeting Specific Receptors : The interaction with cellular receptors or transporters can alter cellular signaling pathways, contributing to its anticancer and antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerCytotoxic against U-87
More effective than MDA-MB-231
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

A recent study highlighted the synthesis of novel derivatives based on the 2-aminothiophene scaffold, including this compound. These derivatives were subjected to various biological assays to evaluate their antioxidant and anticancer activities. Results indicated that some compounds exhibited antioxidant activity surpassing that of ascorbic acid by over 1.4 times .

Q & A

Basic: What synthetic strategies are recommended for preparing (2-aminothiophen-3-yl)(4-methoxyphenyl)methanone analogs?

Methodological Answer:
Synthesis of thiophene-containing methanones typically involves coupling reactions between functionalized thiophene precursors and substituted benzophenones. For example:

  • Step 1 : Prepare the aminothiophene moiety via Gewald reactions, which involve cyclization of ketones with cyanoacetates and sulfur in basic conditions .
  • Step 2 : Couple the aminothiophene with a 4-methoxyphenyl carbonyl derivative using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution, depending on substituent reactivity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane.

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98% recommended for research use).
  • Structural Confirmation :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks: methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.7–7.5 ppm), and thiophene NH2_2 (δ 5.2–5.5 ppm, broad) .
    • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) using ESI-MS. Expected m/z: 259.3 (C12_{12}H11_{11}NO2_2S).

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DCM/hexane solution. Collect data at 100 K using a Mo-Kα source (λ = 0.71073 Å).
    • Refinement : Use SHELXL-97 for structure solution. Expect bond angles of 120° for the thiophene ring and dihedral angles <10° between aromatic planes .
    • Validation : Check R-factor (<0.05) and residual electron density (<0.5 eÅ3^{-3}). Refer to CIF deposition standards in Acta Crystallographica .

Advanced: How should researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Root-Cause Analysis :
    • Isomerism : Check for keto-enol tautomerism in the methanone group via 1H^1H NMR (D2_2O exchange for NH2_2) .
    • Byproducts : Use LC-MS to detect sulfoxide or over-oxidized thiophene derivatives.
    • Environmental Factors : Control humidity during synthesis to prevent hydrolysis of the methoxy group .
  • Mitigation : Standardize reaction conditions (e.g., inert atmosphere, controlled temperature) and validate with triplicate runs.

Advanced: What experimental design considerations are critical for stability studies of this compound?

Methodological Answer:

  • Degradation Pathways :
    • Thermal : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for methanones).
    • Photooxidation : Expose to UV light (254 nm) and monitor via UV-Vis spectroscopy for λmax_{\text{max}} shifts .
  • Storage : Store under argon at -20°C in amber vials. Avoid aqueous buffers (risk of NH2_2 group protonation) .

Advanced: How can computational modeling complement experimental data for this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis set. Compare calculated IR/NMR spectra with experimental data to validate conformers .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between NH2_2/methoxy groups and active-site residues .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .
  • First Aid : For eye contact, rinse with saline for 15 min; for inhalation, move to fresh air and monitor for bronchial irritation .

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